Cas no 83303-83-7 (1,1''-pent-1-ene-2,3-diylbis(4-methoxybenzene))

1,1''-pent-1-ene-2,3-diylbis(4-methoxybenzene) structure
83303-83-7 structure
Product name:1,1''-pent-1-ene-2,3-diylbis(4-methoxybenzene)
CAS No:83303-83-7
MF:C19H22O2
MW:282.37678
CID:988740
PubChem ID:342789

1,1''-pent-1-ene-2,3-diylbis(4-methoxybenzene) Chemical and Physical Properties

Names and Identifiers

    • 1,1''-pent-1-ene-2,3-diylbis(4-methoxybenzene)
    • 1-methoxy-4-[2-(4-methoxyphenyl)pent-1-en-3-yl]benzene
    • 1-(1-Ethyl-2-(4-methoxyphenyl)-2-propenyl)-4-methoxybenzene
    • 1-[1-ethyl-2-(4-methoxyphenyl)allyl]-4-methoxy-benzene
    • NSC380542
    • 83303-83-7
    • NSC 380542
    • NSC-380542
    • Inchi: InChI=1S/C19H22O2/c1-5-19(16-8-12-18(21-4)13-9-16)14(2)15-6-10-17(20-3)11-7-15/h6-13,19H,2,5H2,1,3-4H3
    • InChI Key: FSOCMCMBWWBSSE-UHFFFAOYSA-N
    • SMILES: CCC(C1=CC=C(C=C1)OC)C(=C)C2=CC=C(C=C2)OC

Computed Properties

  • Exact Mass: 282.161979940g/mol
  • Monoisotopic Mass: 282.161979940g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 6
  • Complexity: 310
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 5.7
  • Topological Polar Surface Area: 18.5Ų

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